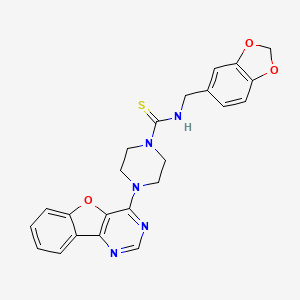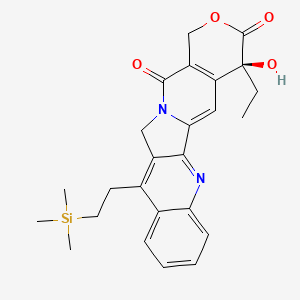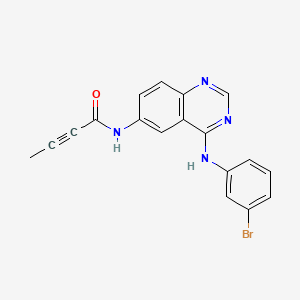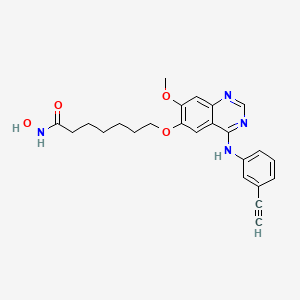
Amuvatinib
Vue d'ensemble
Description
Amuvatinib est un nouvel inhibiteur de tyrosine kinase multi-cibles administré par voie orale. Il présente une activité pharmacologique contre le KIT mutant, le récepteur alpha du facteur de croissance dérivé des plaquettes (PDGFRα) et Rad51 . Ce composé a montré un potentiel dans le traitement de divers cancers, notamment les tumeurs stromales gastro-intestinales (GIST) et le carcinome pulmonaire à petites cellules .
Applications De Recherche Scientifique
Amuvatinib has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor . Its primary targets include c-MET , c-RET , and the mutant forms of c-KIT , PDGFR , and FLT3 . These targets play crucial roles in cell growth, survival, and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their tyrosine kinase activity . This suppression prevents the phosphorylation of these proteins, disrupting the signal transduction pathways they are involved in . Additionally, this compound suppresses Rad51 protein , a critical component of double-stranded DNA repair in cancer cells .
Biochemical Pathways
The inhibition of these targets by this compound affects several biochemical pathways. For instance, the suppression of c-MET and c-RET can disrupt the HGF/MET signaling pathway , which promotes cell survival, migration, and motility . The inhibition of mutant forms of c-KIT and PDGFR can affect pathways involved in cell proliferation and survival . The suppression of Rad51 disrupts the homologous recombination repair process in cells, which can lead to increased DNA damage .
Result of Action
The inhibition of tyrosine kinases and suppression of Rad51 by this compound can lead to decreased cell proliferation and increased cell death . For instance, in a study, this compound treatment resulted in growth inhibition and increased cell death in a high HGF-expressing myeloma cell line .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal was found to increase the rate and extent of absorption of this compound . .
Analyse Biochimique
Biochemical Properties
Amuvatinib is a selective multi-targeted tyrosine kinase inhibitor that suppresses c-MET, c-RET and the mutant forms of c-KIT, PDGFR and FLT3 . It also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .
Cellular Effects
This compound has shown to be effective in inducing growth inhibition and cell death in myeloma cell lines as well as primary malignant plasma cells . These cytostatic and cytotoxic effects were associated with an impact on the MET/HGF pathway . It also blocks SARS-CoV-2 infection at the entry step of the viral life cycle .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting tyrosine kinase receptor KIT through occupying its ATP binding domain . It disrupts DNA damage repair through suppression of homologous recombination protein Rad51 .
Temporal Effects in Laboratory Settings
In early Phase 1 cancer studies, this compound showed evidence of activity but had low systemic exposure . The this compound dry powder capsule formulation was well tolerated up to 1,500 mg/day .
Metabolic Pathways
It is known to inhibit multiple human tyrosine kinases including mutant KIT and PDGFRα .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully described in the current literature. It is known to be orally available .
Méthodes De Préparation
La synthèse de l'amuvatinib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures pour former le produit final. Les voies de synthèse impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques dans des conditions contrôlées. Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en garantissant la rentabilité et l'extensibilité .
Analyse Des Réactions Chimiques
Amuvatinib subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide de réducteurs.
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur carbone. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Mécanisme d'action
This compound exerce ses effets en inhibant plusieurs tyrosine kinases, notamment c-MET, c-RET et les formes mutantes de c-KIT, PDGFR et FLT3 . Il supprime également la protéine Rad51, un composant essentiel de la réparation de l'ADN double brin dans les cellules cancéreuses . Ce double mécanisme d'action fait d'this compound un puissant inhibiteur de la croissance et de la survie des cellules cancéreuses .
Comparaison Avec Des Composés Similaires
Amuvatinib est unique par rapport aux autres inhibiteurs de tyrosine kinase en raison de son double mécanisme d'action. Des composés similaires comprennent :
Imatinib : Un inhibiteur de tyrosine kinase utilisé pour traiter la leucémie myéloïde chronique et les GIST.
Sorafenib : Un inhibiteur multi-kinases utilisé pour traiter les cancers du foie, des reins et de la thyroïde.
La capacité d'this compound à inhiber à la fois les tyrosine kinases et les protéines de réparation de l'ADN le distingue de ces composés similaires .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFDIMHVKGYHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234176 | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850879-09-3 | |
| Record name | Amuvatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amuvatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12742 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amuvatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMUVATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Amuvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that primarily targets c-KIT, PDGFRα, and AXL. [, , , , ] It exerts its effects by binding to the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their downstream signaling pathways. [] This inhibition impacts various cellular processes, including cell proliferation, survival, and migration. [, , , ]
A: this compound has been shown to disrupt DNA repair mechanisms, particularly by suppressing the homologous recombination protein RAD51. [, ] This effect enhances the sensitivity of tumor cells to DNA-damaging agents, such as etoposide and doxorubicin. []
A: The molecular formula of this compound hydrochloride is C25H26FN5O3S · HCl, and its molecular weight is 530.04 g/mol. []
A: Recent research has revealed that this compound exhibits potent antiviral activity against SARS-CoV-2. [] It effectively blocks viral infection at the entry step, specifically by inhibiting the cleavage of angiotensin-converting enzyme 2 (ACE2), the cellular receptor for the virus. [] This action prevents the binding and attachment of the virus to host cells, thereby halting the infection process.
A: Preclinical studies have demonstrated promising antitumor activity of this compound in various cancer types, including gastrointestinal stromal tumors (GIST), [, ] small cell lung cancer (SCLC), [, , ] melanoma, [] prostate cancer, [, ] and osteosarcoma. []
A: Studies have shown that c-KIT is frequently co-expressed with other RTKs, such as HER1 and c-Met, in GIST cells. [] This finding suggests that targeting multiple RTKs simultaneously, such as combining this compound with inhibitors of HER1 (e.g., afatinib, erlotinib) or c-Met, could be a viable strategy to overcome resistance to imatinib, a first-line TKI used in GIST treatment. []
A: Research indicates that suppressing βIII-tubulin, a protein linked to aggressive tumor behavior and chemotherapy resistance in NSCLC, enhances the efficacy of this compound in inhibiting cell proliferation. [] This effect is particularly notable in NSCLC cells expressing the receptor tyrosine kinase c-Met, suggesting a potential synergistic effect between βIII-tubulin suppression and c-Met inhibition. []
A: Although further investigation is warranted, preliminary data from a Phase 2 study suggest that high c-Kit expression in SCLC patients might be associated with a more durable disease control in response to this compound treatment. []
A: Studies using LNCaP (PTEN-deficient) and DU145 (PTEN-proficient) prostate cancer cell lines revealed distinct responses to this compound in combination with erlotinib. [] In LNCaP cells, the combination decreased p-4EBP1 and cyclin D1 levels without affecting p-ERK. [] Conversely, in DU145 cells, the combination reduced p-ERK and cyclin D1 levels without affecting p-4EBP1. [] These findings highlight the importance of considering the genetic background and signaling pathway dependencies of different tumor types when designing therapeutic strategies with this compound.
A: Research has implicated AXL in promoting epithelial-to-mesenchymal transition (EMT), a process associated with cancer stem cell (CSC) formation, metastasis, and treatment resistance in breast cancer. [] this compound, by inhibiting AXL kinase activity, has been shown to reverse EMT in breast cancer cells, attenuate CSC self-renewal, and restore sensitivity to chemotherapy. []
ANone: Although specific resistance mechanisms to this compound are still under investigation, some insights can be gleaned from its similarities to other TKIs. Resistance to TKIs, in general, can arise from various factors, including secondary mutations in the target kinase, activation of alternative signaling pathways, and upregulation of drug efflux pumps.
A: Given its multi-targeted nature and ability to modulate both tumor cell signaling and DNA repair, this compound holds promise as a component of combination therapeutic strategies. Preclinical studies have shown synergy between this compound and DNA-damaging agents, [, ] as well as other targeted therapies. [, ] Clinical trials are exploring its potential in combination with platinum-etoposide chemotherapy in SCLC [, ] and other solid tumors. []
A: this compound is orally bioavailable and has been evaluated in multiple Phase 1 clinical trials. [, , ] Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion profiles, can be found in published reports. []
A: While generally well-tolerated, common adverse events associated with this compound in clinical trials have included neutropenia, fatigue, alopecia, diarrhea, thrombocytopenia, and anemia. [, , ] The safety profile of this compound is consistent with other multi-targeted TKIs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2-Amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B1684482.png)
